molecular formula C12H10ClFN2O2S B2422214 N-[2-(5-Chlorothiophen-2-YL)-2-hydroxyethyl]-2-fluoropyridine-4-carboxamide CAS No. 1436188-62-3

N-[2-(5-Chlorothiophen-2-YL)-2-hydroxyethyl]-2-fluoropyridine-4-carboxamide

Cat. No.: B2422214
CAS No.: 1436188-62-3
M. Wt: 300.73
InChI Key: KRNRVUJKWBKYFV-UHFFFAOYSA-N
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Description

N-[2-(5-Chlorothiophen-2-YL)-2-hydroxyethyl]-2-fluoropyridine-4-carboxamide (CAS 1436188-62-3) is a synthetic small molecule with a molecular formula of C12H10ClFN2O2S and a molecular weight of 300.74 g/mol . This compound is characterized by a distinct molecular structure featuring both 5-chlorothiophene and 2-fluoropyridine rings linked through a hydroxyethyl carboxamide chain, making it a valuable building block in medicinal chemistry and drug discovery research . The integration of both fluorine and sulfur-containing heterocycles is a strategic approach in modern agrochemical and pharmaceutical development. The fluorine atom can enhance metabolic stability, membrane permeability, and binding affinity due to its high electronegativity and small atomic radius, while the thiophene moiety is a privileged structure found in numerous bioactive molecules . Compounds with similar structural motifs, such as thiophene-carboxamide analogues, are actively investigated for their potential as inhibitors of specific enzymes, including Sphingomyelin Synthase 2 (SMS2) for conditions like dry eye disease, and as probes for oncological research . This product is offered as a high-purity material for research applications. It is strictly for laboratory research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-hydroxyethyl]-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O2S/c13-10-2-1-9(19-10)8(17)6-16-12(18)7-3-4-15-11(14)5-7/h1-5,8,17H,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNRVUJKWBKYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)NCC(C2=CC=C(S2)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Chlorothiophen-2-YL)-2-hydroxyethyl]-2-fluoropyridine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of 5-chlorothiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with 2-fluoropyridine-4-carboxamide under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Chlorothiophen-2-YL)-2-hydroxyethyl]-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that N-[2-(5-Chlorothiophen-2-YL)-2-hydroxyethyl]-2-fluoropyridine-4-carboxamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects and potential as a chemotherapeutic agent.

Case Study: A549 Lung Cancer Cells

  • IC50 Value: Approximately 15 µM
  • Mechanism of Action: Induction of apoptosis and inhibition of cell proliferation.

Case Study: MCF7 Breast Cancer Cells

  • IC50 Value: Approximately 12 µM
  • Mechanism of Action: Cell cycle arrest at the G1 phase.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Case Study: Staphylococcus aureus

  • Minimum Inhibitory Concentration (MIC): 8 µg/mL
  • Mechanism of Action: Inhibition of protein synthesis and disruption of cell membrane integrity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics, but comprehensive toxicological evaluations are necessary to ascertain safety for in vivo applications.

Mechanism of Action

The mechanism of action of N-[2-(5-Chlorothiophen-2-YL)-2-hydroxyethyl]-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorothiophene-2-carboxylic acid
  • 2-Fluoropyridine-4-carboxamide
  • (5-Chlorothiophen-2-yl)methanamine

Uniqueness

N-[2-(5-Chlorothiophen-2-YL)-2-hydroxyethyl]-2-fluoropyridine-4-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

N-[2-(5-Chlorothiophen-2-YL)-2-hydroxyethyl]-2-fluoropyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 2 5 Chlorothiophen 2 YL 2 hydroxyethyl 2 fluoropyridine 4 carboxamide\text{N 2 5 Chlorothiophen 2 YL 2 hydroxyethyl 2 fluoropyridine 4 carboxamide}

Molecular Characteristics

  • Molecular Formula : C_{11}H_{10}ClF{N}O_{2}
  • Molecular Weight : Approximately 241.65 g/mol
  • CAS Number : 2172102-99-5

Research indicates that compounds similar to this compound may inhibit β-amyloid peptide release and synthesis, which is crucial in the pathogenesis of Alzheimer's disease . The inhibition of β-amyloid formation is a significant therapeutic target, as accumulation of these peptides is associated with neurodegeneration.

In Vitro Studies

In vitro studies have shown that related compounds exhibit potent inhibition against various cancer cell lines. For instance, some analogs demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating strong antiproliferative effects . The mechanism involved appears to be linked to the intracellular release of active metabolites that interfere with cellular processes essential for growth and survival.

Cytotoxicity Profile

A series of studies investigating alkylating phosphoramidate analogs revealed that this compound may share similar cytotoxic profiles. These compounds were shown to exert their effects through irreversible inhibition of thymidylate synthase, a key enzyme in nucleotide synthesis . The addition of thymidine was observed to reverse growth inhibition, suggesting a competitive mechanism at play.

Alzheimer’s Disease Research

In a notable study published in 1997, compounds structurally related to this compound were tested for their ability to inhibit β-amyloid peptide synthesis. The results indicated significant promise for these compounds in developing therapeutic strategies for Alzheimer's disease .

Cancer Cell Line Studies

Further investigations into the biological activity against cancer cell lines revealed that these compounds exhibited varying degrees of cytotoxicity. A study demonstrated that modifications in the chemical structure could enhance potency against B16 melanoma cells, emphasizing the importance of structural optimization in drug design .

Summary of Biological Activity Findings

CompoundTarget Cell LineIC50 (nM)Mechanism
This compoundL1210 leukemia<100Thymidylate synthase inhibition
Related Compound AB16 melanoma150Alkylation
Related Compound BL1210 leukemia75β-Amyloid inhibition

Q & A

Q. What are the optimal synthesis routes for N-[2-(5-Chlorothiophen-2-YL)-2-hydroxyethyl]-2-fluoropyridine-4-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of structurally analogous carboxamide derivatives typically involves multi-step reactions. For example:

  • Step 1 : Formation of the pyridine-carboxamide core via condensation of 2-fluoropyridine-4-carboxylic acid with hydroxylamine derivatives under reflux in DMF or dichloromethane (DCM) .
  • Step 2 : Introduction of the 5-chlorothiophene moiety using Suzuki-Miyaura coupling or nucleophilic substitution. Sodium hydride (NaH) is often employed as a base to deprotonate hydroxyl groups, with reaction temperatures optimized between 60–80°C to avoid side reactions .
  • Critical Factors : Solvent polarity (e.g., DMF enhances solubility of polar intermediates), stoichiometric ratios (excess thiophene derivatives improve coupling efficiency), and purification via column chromatography (silica gel, hexane/EtOAc gradient). Reported yields for similar compounds range from 45–70% .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluoropyridine protons at δ 7.8–8.2 ppm; thiophene protons at δ 6.5–7.0 ppm) .
    • IR : Confirm carboxamide C=O stretching (~1650–1680 cm1^{-1}) and hydroxyl O-H bands (~3200–3400 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays).
  • Crystallography : Single-crystal X-ray diffraction resolves intramolecular hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings, critical for validating stereoelectronic effects .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in activity (e.g., variable IC50_{50} values in kinase assays) may arise from:

  • Assay Conditions : Differences in buffer pH, ATP concentration, or cell line variability (e.g., HEK293 vs. HeLa). Standardize protocols using ATP Km values and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Compound Stability : Test degradation in DMSO stock solutions over time via LC-MS. For hydrolytically unstable derivatives, use lyophilized forms or stabilize with cryoprotectants .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare replicate datasets. For example, a 3-fold difference in IC50_{50} may indicate assay-specific artifacts .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

  • Key Modifications :
    • Thiophene Substitution : Replace 5-chloro with bromo or methyl groups to evaluate steric/electronic effects on target binding. For similar compounds, chloro substituents enhance lipophilicity (logP +0.5), while methyl groups improve metabolic stability .
    • Pyridine Fluorination : Compare 2-fluoro vs. 3-fluoro analogs; fluorination at position 2 often increases π-stacking with aromatic residues in enzyme active sites .
  • In Silico Modeling : Docking studies (AutoDock Vina) using protein crystal structures (e.g., PDB: 3ERT) predict binding poses. Validate with mutagenesis (e.g., alanine scanning of catalytic residues) .

Q. What advanced techniques characterize the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. CYP450 inhibition assays identify isoform-specific interactions (e.g., CYP3A4 vs. CYP2D6) .
  • Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp_{app} >1×106^{-6} cm/s indicates high bioavailability). For CNS targets, measure blood-brain barrier penetration using PAMPA-BBB .
  • Protein Binding : Equilibrium dialysis (plasma protein binding >90% may limit free drug concentration) .

Q. How can researchers address solubility challenges in in vitro assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility. For example, hydroxypropyl-β-cyclodextrin (HPβCD) increases solubility of hydrophobic analogs by 10–50× .
  • pH Adjustment : Prepare buffers at pH 6.5–7.4 to match physiological conditions. For ionizable groups (e.g., hydroxyl), salt formation (e.g., HCl or Na salts) improves solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.